molecular formula C23H42Cl3N3O4 B5035871 [8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-(4-methylpiperazin-1-yl)propanoate;dihydrate;trihydrochloride

[8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-(4-methylpiperazin-1-yl)propanoate;dihydrate;trihydrochloride

Cat. No.: B5035871
M. Wt: 531.0 g/mol
InChI Key: IYKFNFXKSOGEHK-UHFFFAOYSA-N
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Description

[8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-(4-methylpiperazin-1-yl)propanoate;dihydrate;trihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes both a phenylethyl group and a piperazine moiety. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-(4-methylpiperazin-1-yl)propanoate;dihydrate;trihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Phenylethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the phenylethyl group is introduced onto the bicyclic core.

    Attachment of the Piperazine Moiety: This can be done through a nucleophilic substitution reaction, where the piperazine ring is attached to the core structure.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the piperazine moiety, potentially leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propanoate group, leading to the formation of various esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, the compound has potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. It could be explored for its potential use in treating neurological disorders or as an analgesic.

Industry

In industry, the compound can be used in the development of new materials. Its unique properties make it suitable for use in the production of polymers or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-(4-methylpiperazin-1-yl)propanoate;dihydrate;trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-(4-methylpiperazin-1-yl)propanoate;dihydrate;trihydrochloride apart is its unique bicyclic structure combined with the phenylethyl and piperazine moieties. This combination of functional groups provides a versatile platform for chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-(4-methylpiperazin-1-yl)propanoate;dihydrate;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O2.3ClH.2H2O/c1-24-13-15-25(16-14-24)11-10-23(27)28-22-17-20-7-8-21(18-22)26(20)12-9-19-5-3-2-4-6-19;;;;;/h2-6,20-22H,7-18H2,1H3;3*1H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKFNFXKSOGEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)OC2CC3CCC(C2)N3CCC4=CC=CC=C4.O.O.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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